2-Amino-2-ethylbutanenitrile
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Overview
Description
2-Amino-2-ethylbutanenitrile is an organic compound with the molecular formula C6H12N2. It is a nitrile derivative, characterized by the presence of both an amino group and a nitrile group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Scientific Research Applications
2-Amino-2-ethylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-ethylbutanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-pentanone with sodium cyanide and ammonium chloride in the presence of ammonia. The reaction is typically carried out in dichloromethane at temperatures ranging from 15°C to 40°C . Another method involves the use of sulfuric acid as a catalyst in the presence of dichloromethane and water .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-ethylbutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Mechanism of Action
The mechanism of action of 2-Amino-2-ethylbutanenitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methylbutanenitrile
- 2-Amino-2-propylbutanenitrile
- 2-Amino-2-ethylpentanenitrile
Uniqueness
2-Amino-2-ethylbutanenitrile is unique due to its specific combination of an amino group and a nitrile group on a butane backbone. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the ethyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-amino-2-ethylbutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-6(8,4-2)5-7/h3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWOKGIWMDMIRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308907 |
Source
|
Record name | 2-Amino-2-ethylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22374-51-2 |
Source
|
Record name | 2-Amino-2-ethylbutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22374-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2-ethylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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